

Application Notes and Protocols: Potentiodynamic Polarization Studies of Triethanolamine Phosphate Esters

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethanolamine phosphate esters are a class of organic compounds recognized for their effective corrosion inhibition properties, particularly for steel in various corrosive environments. Their mechanism of action primarily involves the adsorption of the ester molecules onto the metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion. Potentiodynamic polarization is a widely used electrochemical technique to evaluate the efficacy of such corrosion inhibitors. This method provides valuable quantitative data on how the inhibitor affects the rates of both anodic and cathodic corrosion reactions, allowing for the determination of key parameters such as corrosion potential, corrosion current density, and inhibition efficiency.

These application notes provide a comprehensive overview and detailed protocols for conducting potentiodynamic polarization studies to assess the performance of triethanolamine phosphate esters as corrosion inhibitors.

Data Presentation

The following tables summarize the quantitative data obtained from potentiodynamic polarization studies of a phosphate tridecyl ethoxylate triethanolamine salt (PE) on carbon steel



in a 3.5 wt% NaCl solution saturated with a CO2-O2 mixture.[1][2][3]

Table 1: Potentiodynamic Polarization Parameters for Carbon Steel with and without Phosphate Ester (PE) Inhibitor at 25°C

Inhibitor Concentration (ppm)	Ecorr (V vs. Ag/AgCl)	icorr (A/cm²)	Inhibition Efficiency (%)
Blank	-0.658	2.80 x 10 ⁻⁵	-
5	-0.635	8.51 x 10 ⁻⁶	69.6
10	-0.621	5.45 x 10 ⁻⁶	80.5
25	-0.610	2.61 x 10 ⁻⁶	90.7

Table 2: Effect of Temperature on the Inhibition Efficiency of 25 ppm Phosphate Ester (PE)

Temperature (°C)	Ecorr (V vs. Ag/AgCl)	icorr (A/cm²)	Inhibition Efficiency (%)
25	-0.610	2.61 x 10 ⁻⁶	90.7
40	-0.595	4.12 x 10 ⁻⁶	85.3
60	-0.580	7.98 x 10 ⁻⁶	71.5

Experimental Protocols

This section details the methodology for conducting potentiodynamic polarization experiments to evaluate the corrosion inhibition performance of triethanolamine phosphate esters.

- 1. Materials and Equipment:
- Working Electrode: Carbon steel specimen (e.g., AISI 1018) with a defined exposed surface area. The remaining surface should be insulated with a suitable resin.



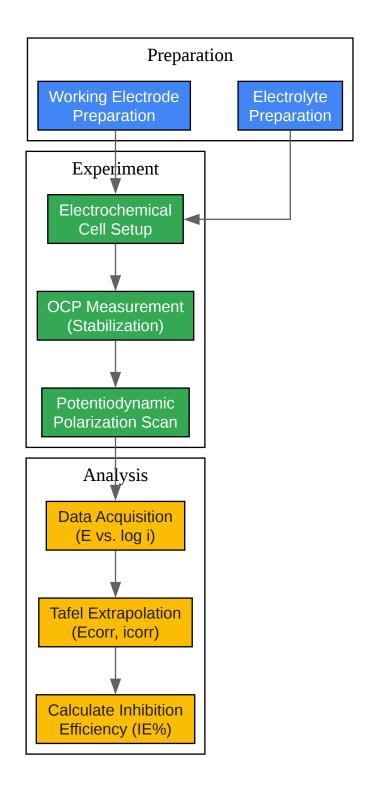
- Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
- Counter Electrode: Platinum or graphite rod.
- Electrochemical Cell: A standard three-electrode glass cell.
- Potentiostat/Galvanostat: A device capable of performing potentiodynamic polarization scans.
- Corrosive Medium: 3.5 wt% NaCl solution (or other relevant corrosive environment).
- Inhibitor: Triethanolamine phosphate ester solution of varying concentrations.
- Gas Purge: CO2 and O2 gas cylinders with regulators and diffusers for saturating the electrolyte.
- Polishing Materials: Silicon carbide papers of various grits (e.g., 240, 400, 600, 800, 1200 grit), alumina powder or diamond paste for final polishing.
- Cleaning Solvents: Acetone, ethanol, and deionized water.
- 2. Working Electrode Preparation:
- Mechanically grind the carbon steel specimen with silicon carbide papers of progressively finer grits.
- Polish the specimen with alumina powder or diamond paste to achieve a mirror-like finish.
- Clean the polished specimen ultrasonically in acetone, followed by ethanol, and finally rinse with deionized water.
- Dry the specimen in a stream of warm air.
- Mount the specimen in an appropriate holder, ensuring only a known surface area is exposed to the electrolyte.
- 3. Electrochemical Measurement Procedure:



- Prepare the corrosive medium (3.5 wt% NaCl solution) and saturate it with a CO2-O2 gas mixture for at least one hour to stabilize the pH and dissolved gas concentration.
- Assemble the three-electrode electrochemical cell with the prepared working electrode, reference electrode, and counter electrode.
- Immerse the electrodes in the corrosive medium.
- Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for a period of 60 minutes or until a stable potential is reached.
- Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s to 1 mV/s).
- Record the resulting current density as a function of the applied potential.
- Repeat the above steps for the corrosive medium containing different concentrations of the triethanolamine phosphate ester inhibitor.
- 4. Data Analysis:
- Plot the potentiodynamic polarization curves as potential (E) versus the logarithm of the current density (log i).
- Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the intersection of the anodic and cathodic Tafel slopes.
- Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) icorr(inh)) / icorr(blank)] x 100 Where:
 - icorr(blank) is the corrosion current density in the absence of the inhibitor.
 - icorr(inh) is the corrosion current density in the presence of the inhibitor.

Mandatory Visualization

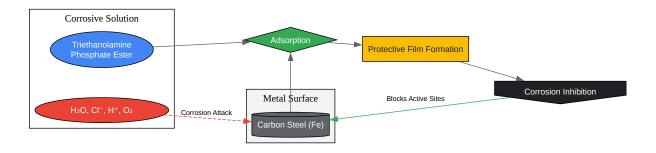




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Caption: Experimental workflow for potentiodynamic polarization studies.





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Caption: Corrosion inhibition mechanism of triethanolamine phosphate esters.

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References

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